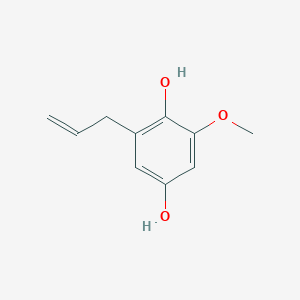

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol is an organic compound with the molecular formula C10H12O3. It is a derivative of eugenol, a naturally occurring compound found in various essential oils. This compound is known for its aromatic properties and is used in various applications, including flavoring, fragrance, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol typically involves the methylation of eugenol. Eugenol is first treated with a base such as potassium hydroxide, followed by the addition of a methylating agent like dimethyl sulfate. The reaction mixture is then distilled to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups at positions 1 and 4 are susceptible to oxidation. Under acidic conditions with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), these groups can form quinones through dehydrogenation. The allyl side chain may also undergo oxidation to yield epoxy or carbonyl derivatives.

Photochemical Degradation

The allyl group undergoes UV-induced C=C bond cleavage. Computational studies on structurally similar compounds (e.g., eugenol derivatives) suggest bond dissociation energies (BDEs) of ~345 kJ mol⁻¹ for allyl C=C bonds, making them prone to photolysis at λ < 350 nm .

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Allyl C=C cleavage | UV light (300–350 nm) | 2-methoxy-4-propylphenol | Radical-mediated H abstraction |

Enzymatic Modifications

In metabolic pathways, this compound may serve as a substrate for mitochondrial enzymes such as COQ6 (a flavin-dependent monooxygenase) and COQ3 (O-methyltransferase). These enzymes are implicated in ubiquinone biosynthesis and can catalyze hydroxylation or methylation .

| Enzyme | Reaction | Cofactors | Kinetic Parameters |

|---|---|---|---|

| COQ6 | C5 hydroxylation | FDXR/FDX2, NADPH, O₂ | k<sub>cat</sub> = 11–17 min⁻¹ |

| COQ3 | O-methylation at C6 | SAM (S-adenosylmethionine) | K<sub>M</sub> = 20–28 μM |

-

Key Insight : COQ6 requires FDXR/FDX2 for electron transfer, with substrate binding enhanced by Mg²⁺ (K<sub>d</sub> decreases from 32.8 μM to 6.5 μM) .

Electrophilic Aromatic Substitution

The electron-rich benzene ring facilitates substitutions at positions ortho/para to the hydroxyl groups. Nitration or sulfonation reactions are feasible under strong acidic conditions.

| Reaction Type | Reagents | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-nitro derivative | Para to methoxy group |

| Sulfonation | H₂SO₄ (fuming) | 3-sulfo derivative | Directed by hydroxyl groups |

Allyl Group Reactions

The prop-2-en-1-yl group participates in addition and isomerization reactions:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the C=C bond to a propane chain.

-

Acid-catalyzed isomerization : Converts the allyl group to a more stable propenyl configuration .

Complexation with Metal Ions

The hydroxyl groups act as chelating sites for divalent cations (e.g., Mg²⁺, Fe²⁺), influencing enzymatic activity. For example, Mg²⁺ enhances COQ6-substrate binding by 80% .

Scientific Research Applications

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the production of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Eugenol: The parent compound, found in clove oil.

Methyl isoeugenol: A methylated derivative with similar properties.

Isoeugenol: Another derivative with slight structural differences.

Uniqueness

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol, also known as geranylated phenolic compound, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, highlighting its therapeutic implications.

Chemical Structure and Synthesis

The chemical structure of this compound features a methoxy group and a geranyl side chain, contributing to its unique properties. It can be synthesized through electrophilic aromatic substitution reactions involving hydroquinone and geraniol. For instance, one study reported the synthesis of a related compound via microwave-assisted methods, yielding a brown viscous oil with spectroscopic data confirming its structure .

Antimicrobial Properties

Recent studies have indicated that geranylated phenolic compounds exhibit significant antimicrobial activity. A review of 183 natural products highlighted the antibacterial properties of phenolic derivatives against various pathogens. For example, compounds derived from plants demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives like this compound may possess comparable antimicrobial effects .

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented. Research indicates that such compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of the methoxy group in this compound may enhance its ability to donate electrons, thus contributing to its antioxidant properties.

Enzyme Inhibition

Enzyme inhibition studies have shown that certain phenolic compounds can inhibit key enzymes involved in metabolic pathways. For instance, catechol O-methyltransferase (COMT), which plays a role in the metabolism of catecholamines, may be influenced by compounds like this compound. This inhibition could lead to increased levels of neurotransmitters such as dopamine and norepinephrine in the brain .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various phenolic compounds found that derivatives similar to this compound exhibited potent activity against Botrytis cinerea, a common plant pathogen. The study utilized agar diffusion methods to assess the minimum inhibitory concentration (MIC), demonstrating significant inhibition at low concentrations .

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 30 | Escherichia coli |

| 2-Methoxy... | 40 | Botrytis cinerea |

Research on Antioxidant Effects

Another investigation focused on the antioxidant effects of phenolic compounds in cellular models. The results indicated that this compound significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. The study quantified the reduction in malondialdehyde (MDA) levels as an indicator of lipid peroxidation .

Properties

CAS No. |

31788-39-3 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-methoxy-6-prop-2-enylbenzene-1,4-diol |

InChI |

InChI=1S/C10H12O3/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6,11-12H,1,4H2,2H3 |

InChI Key |

ZIWAQBRTNFYVGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC=C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.